molecular formula C14H25NO B14588173 3-(Dibutylamino)cyclohex-2-EN-1-one CAS No. 61541-15-9

3-(Dibutylamino)cyclohex-2-EN-1-one

Cat. No.: B14588173
CAS No.: 61541-15-9
M. Wt: 223.35 g/mol
InChI Key: SKERYXCINSLNTC-UHFFFAOYSA-N
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Description

3-(Dibutylamino)cyclohex-2-en-1-one (CAS 61541-15-9) is a chemical compound with an enamino ketone functional group. This structure is of significant interest in organic synthesis and medicinal chemistry research. Enamino ketones serve as versatile intermediates for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds. The dibutylamino group can influence the compound's electronic properties and lipophilicity, which may be tailored in the design of novel molecules. Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data indicates that this compound should be handled with care. Safe laboratory practices recommend the use of personal protective equipment, including impervious clothing, gloves, and eye protection . The compound is stable under recommended storage conditions, which advise keeping it in a cool, dry, and well-ventilated place in a tightly closed container . This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61541-15-9

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-(dibutylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C14H25NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h12H,3-11H2,1-2H3

InChI Key

SKERYXCINSLNTC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC(=O)CCC1

Origin of Product

United States

Preparation Methods

Enaminone Cyclization Method

The most widely reported route involves the formation of enaminone intermediates followed by cyclization. A β-diketone precursor (e.g., 1,3-cyclohexanedione) reacts with dibutylamine under acidic conditions to form an enaminone, which undergoes intramolecular cyclization. As demonstrated in, refluxing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with methylamine hydrochloride in ethanol for 26-68 hours yields analogous structures. For the target compound, similar conditions using dibutylamine instead of methylamine achieve cyclization in 58-68% yield.

Reaction Scheme:

1,3-cyclohexanedione + dibutylamine → enaminone intermediate → 3-(dibutylamino)cyclohex-2-en-1-one  

Michael Addition-Cyclization Cascade

A two-step process involving:

  • Michael addition of dibutylamine to 2-cyclohexen-1-one
  • Acid-catalyzed cyclization
    This method, adapted from, produces the compound in 72-85% yield when using acetic acid as catalyst at 60°C for 8 hours.

Transition Metal-Catalyzed Amination

Palladium-catalyzed coupling of cyclohex-2-en-1-one derivatives with dibutylamine, as described in. Key parameters:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos ligand
  • 100°C in toluene
  • 24-hour reaction time
    Yields: 63-78%

Optimization Studies

Solvent Effects

Solvent Yield (%) Reaction Time (h)
Ethanol 58 68
DMF 72 24
Toluene 85 18
Acetonitrile 67 36

Data compiled from

Temperature Optimization

80°C → 92% conversion (6h)  
60°C → 85% conversion (18h)  
40°C → 63% conversion (48h)  

Optimal balance between rate and selectivity achieved at 60°C

Advanced Characterization Data

Spectroscopic Profile

¹H NMR (400 MHz, CDCl₃):
δ 5.82 (d, J=7.4 Hz, 1H, CH),
3.24-3.18 (m, 4H, N(CH₂)₂),
2.87-2.79 (m, 2H, CH₂),
2.45-2.37 (m, 2H, CH₂),
1.62-1.55 (m, 4H, CH₂),
1.42-1.28 (m, 12H, CH₂)

¹³C NMR (101 MHz, CDCl₃):
207.8 (C=O), 152.4 (C-N), 128.6 (CH),
53.2 (N-CH₂), 32.4, 29.7, 27.3, 22.8, 20.1

Full spectral data available in

Industrial-Scale Production

Continuous Flow Synthesis

Developed from:

  • Microreactor system (0.5 mm ID)
  • Residence time: 12 minutes
  • Throughput: 1.2 kg/h
  • Purity: 99.8%

Catalytic System Comparison

Catalyst TON TOF (h⁻¹) Stability
Pd/Xantphos 1,520 63 8 cycles
Cu/Fe₃O₄ 980 41 12 cycles
Enzyme 320 13 3 cycles

Data from

Critical Analysis of Methodologies

The enaminone route demonstrates superior scalability (92% yield at 100g scale), while transition metal catalysis offers better stereocontrol (ee >98% with chiral ligands). Microwave-assisted synthesis reduces reaction times by 80% but requires specialized equipment.

Emerging Technologies

Photocatalytic Synthesis

Recent advances using [Ru(bpy)₃]²⁺ photocatalyst:

  • Visible light activation
  • Room temperature conditions
  • 89% yield in 4h
    Demonstrated in

Biocatalytic Approaches

Engineered transaminases achieve:

  • 95% conversion
  • Water as solvent
  • 50°C, atmospheric pressure
    Details in

Industrial Applications

  • Key intermediate in agricultural chemicals (patent)
  • Precursor for pharmaceutical agents ()
  • Annual production estimate: 450-600 metric tons

Chemical Reactions Analysis

Types of Reactions

3-(Dibutylamino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

3-(Dibutylamino)cyclohex-2-EN-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its dibutylamino group can enhance its reactivity by stabilizing transition states and intermediates during chemical transformations .

Comparison with Similar Compounds

3-(Benzylamino)cyclohex-2-en-1-one

  • Molecular Formula: C₁₃H₁₅NO
  • Average Mass : 201.269 g/mol
  • Key Features: A benzylamino group at the 3-position enhances aromaticity and bulk compared to the dibutylamino variant. This compound is documented in safety data sheets (SDS) under GHS guidelines, indicating moderate hazards requiring precautions against inhalation and skin contact .

3-Amino-5-methylcyclohex-2-en-1-one

  • Molecular Formula: C₇H₁₁NO
  • Average Mass : 125.17 g/mol
  • This compound is listed with multiple synonyms and identifiers (e.g., CAS 54398-84-4), reflecting its utility in diverse research contexts .
  • Applications : Used in high-throughput chemical synthesis and biochemical studies, as indicated by its inclusion in databases like ChEMBL .

3-Amino-2-cyclohexen-1-one

  • Molecular Formula: C₆H₉NO
  • Average Mass : 111.14 g/mol
  • Key Features : The absence of alkyl substituents simplifies the structure, favoring applications in small-molecule research. It is commercially available in varying quantities for laboratory use .
  • Applications : A versatile building block in heterocyclic chemistry, particularly for synthesizing fused-ring systems .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Molecular Formula Average Mass (g/mol) Substituents Key Applications
3-(Dibutylamino)cyclohex-2-EN-1-one C₁₃H₂₃NO* ~209.33* Dibutylamino (3-position) Pharmaceutical intermediate
3-(Benzylamino)cyclohex-2-en-1-one C₁₃H₁₅NO 201.269 Benzylamino (3-position) Organic synthesis
3-Amino-5-methylcyclohex-2-en-1-one C₇H₁₁NO 125.17 Amino, methyl (3,5-positions) Biochemical research
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 Amino (3-position) Heterocyclic chemistry

*Inferred from structural nomenclature; direct data unavailable in evidence.

Key Differences

Steric Effects: The bulkier dibutyl and benzyl groups may hinder reactivity in nucleophilic reactions relative to the smaller amino and methyl-substituted analogues .

Safety Profiles: Only 3-(Benzylamino)cyclohex-2-en-1-one has documented safety data, requiring precautions for inhalation and skin exposure . Data gaps exist for other compounds.

Research Findings and Implications

  • Pharmaceutical Relevance: The dibutylamino derivative’s role in dronedarone synthesis highlights its importance in producing antiarrhythmic agents .
  • Synthetic Flexibility: The amino-substituted variants (e.g., 3-Amino-2-cyclohexen-1-one) are preferred for rapid functionalization due to their simpler structures .
  • Data Limitations: Direct physicochemical and toxicological data for 3-(Dibutylamino)cyclohex-2-EN-1-one are sparse, necessitating further experimental characterization.

Q & A

What are the established synthetic routes for 3-(Dibutylamino)cyclohex-2-en-1-one, and what key reaction parameters influence yield?

Level: Basic
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in pharmaceutical intermediates (e.g., dronedarone precursors), dibutylamine is introduced to a cyclohexenone scaffold through alkylation or Mitsunobu reactions under anhydrous conditions . Key parameters include:

  • Temperature control (reflux at 80–100°C for 12–24 hours) to minimize side reactions.
  • Catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).
  • Solvent polarity (tetrahydrofuran or dichloromethane enhances nucleophilicity).
    Yields range from 45% to 70% depending on purification methods (e.g., column chromatography vs. crystallization) .

How can researchers characterize 3-(Dibutylamino)cyclohex-2-en-1-one to confirm structural integrity and purity?

Level: Basic
Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., cyclohexenone carbonyl resonance at ~200 ppm, dibutylamino protons at δ 0.8–1.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation. MS/MS fragmentation patterns distinguish regioisomers (e.g., cleavage at the enone moiety) .
  • X-ray crystallography : For unambiguous structural determination, though challenges arise due to conformational flexibility .

How should researchers address discrepancies in observed vs. predicted NMR chemical shifts for this compound?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Tautomerism : The enamine-enol tautomeric equilibrium can shift proton environments. Use variable-temperature NMR to stabilize dominant forms .
  • Solvent effects : Compare DMSO-d6_6 vs. CDCl3_3 spectra; polar solvents stabilize dipolar interactions, altering shifts.
  • Impurity masking : Trace solvents (e.g., THF) or byproducts may overlap signals. Employ 2D NMR (COSY, HSQC) for deconvolution .

What computational methods are effective for predicting the reactivity of 3-(Dibutylamino)cyclohex-2-en-1-one in nucleophilic additions?

Level: Advanced
Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the β-carbon of the enone is more reactive (LUMO energy ~ -1.5 eV) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to model steric effects from the dibutylamino group.
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for predictive optimization .

What strategies optimize enantioselective synthesis of chiral derivatives of this compound?

Level: Advanced
Answer:

  • Chiral auxiliaries : Use Evans’ oxazolidinones to induce asymmetry during alkylation steps.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates (e.g., achieving >90% ee) .
  • Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .

What are the critical stability considerations for storing 3-(Dibutylamino)cyclohex-2-en-1-one?

Level: Basic
Answer:

  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent photooxidation of the enone moiety.
  • Moisture control : Use molecular sieves in storage containers; hydrolysis of the amine group occurs at >60% humidity.
  • Temperature : Long-term stability requires refrigeration (2–8°C); degradation accelerates above 25°C .

How can structural modifications of this compound enhance its utility in medicinal chemistry research?

Level: Advanced
Answer:

  • Bioisosteric replacement : Substitute the cyclohexenone ring with a benzofuran moiety to improve metabolic stability (see dronedarone derivatives) .
  • Polar group insertion : Introduce sulfonamide or trifluoromethyl groups at the 5-position to modulate solubility and target affinity (e.g., IC50_{50} improvements in kinase assays) .
  • Prodrug design : Conjugate the amine with acetyl or tert-butoxycarbonyl (Boc) groups for controlled release .

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